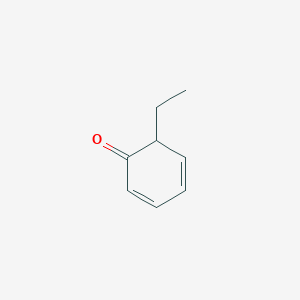
6-Ethylcyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylcyclohexa-2,4-dien-1-one is an organic compound characterized by a six-membered ring with two double bonds and a ketone functional group. This compound is a derivative of cyclohexa-2,4-dien-1-one, with an ethyl group attached to the sixth carbon atom. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethylcyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dien-1-one derivatives. For instance, treating mesitol with N-chlorosuccinimide followed by oxidation using m-chloroperbenzoic acid yields the sulfone derivative, which can then undergo photolysis in the presence of diamines to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-Ethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
6-Ethylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving dienones.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 6-ethylcyclohexa-2,4-dien-1-one involves its reactivity with nucleophiles and electrophiles. The compound’s dienone structure allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,4-dien-1-one: The parent compound without the ethyl group.
Cyclohexa-1,4-dien-3-one: A similar compound with different double bond positions.
Cyclohexa-2,5-dien-1-one: Another isomer with different double bond positions.
Uniqueness
6-Ethylcyclohexa-2,4-dien-1-one is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This makes it a valuable compound for studying the effects of alkyl substitution on dienone reactivity .
Properties
CAS No. |
172505-10-1 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
6-ethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-7H,2H2,1H3 |
InChI Key |
SMNXXIQBHPYGEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


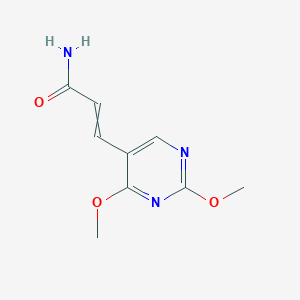
![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)

![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)

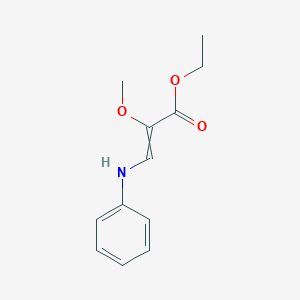

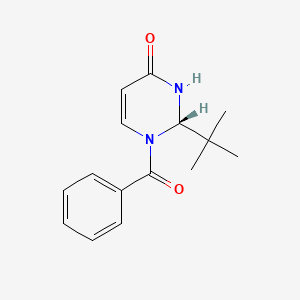
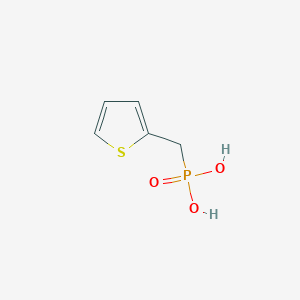

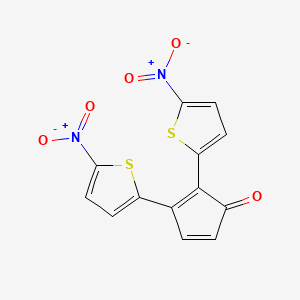
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
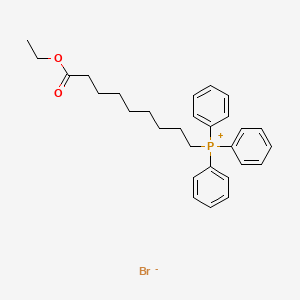
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
